

A Comparative Toxicological Profile of Isotridecanol and Its Derivatives

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Compound of Interest		
Compound Name:	Isotridecanol	
Cat. No.:	B073481	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **Isotridecanol** and its ethoxylated and propoxylated derivatives. The information is intended to assist researchers and professionals in evaluating the safety of these compounds in various applications. All data is presented in a comparative format, supported by detailed experimental methodologies and visual aids to facilitate understanding.

Executive Summary

Isotridecanol and its ethoxylated derivatives generally exhibit a low order of acute toxicity. They are not considered skin sensitizers and are non-mutagenic. Skin and eye irritation potential varies with the degree of ethoxylation. Data on the toxicological profile of propoxylated derivatives of **Isotridecanol** is limited; however, a read-across from similar propylene glycol ethers suggests a generally low toxicity profile.

Data Presentation

The following tables summarize the available quantitative toxicological data for **Isotridecanol** and its derivatives.

Table 1: Acute Toxicity



Substance	Test Species	Route	LD50	Reference(s)
Isotridecanol	Rat	Oral	> 2000 mg/kg	[1]
Rabbit	Dermal	> 2000 mg/kg	[1]	
Isotridecanol, ethoxylated (3 EO)	Rat	Oral	> 2000 mg/kg	[2]
Rabbit	Dermal	Not Available		
Isotridecanol, ethoxylated (6 EO)	Rat	Oral	Not Available	
Rabbit	Dermal	13900 mg/kg	[2]	
Isotridecanol, ethoxylated (≥ 4 EO)	Rat	Oral	> 2000 mg/kg	[3]
Rabbit	Dermal	5960 mg/kg	[3][4]	
Isotridecanol, ethoxylated (≥ 2,5 - ≤ 7 EO)	Rat	Oral	> 2000 mg/kg	[3]
Rabbit	Dermal	5960 mg/kg	[3]	
C12-13 Alcohol Ethoxylate (6.5 EO)	Rat	Oral	2100 mg/kg	[2][5]
C12-14 Alcohol Ethoxylate (3 EO)	Not Specified	Dermal	> 2000 mg/kg	[2]
C12-14 Alcohol Ethoxylate (6 EO)	Not Specified	Dermal	> 2000 mg/kg	[2]
C12-15 Alcohol Ethoxylate (7	Not Specified	Dermal	> 2000 mg/kg	[2]



EO)			
Isotridecanol, propoxylated	Rat	Oral	Expected to be low (>2000
(Read-across)			mg/kg)
Rabbit	Dermal	Expected to be low (>2000 mg/kg)	

Note: Data for **Isotridecanol**, propoxylated is based on a read-across from propylene glycol ethers, which generally exhibit low acute toxicity.

Table 2: Skin and Eye Irritation



Substance	Test Species	Test	Result	Reference(s)
Isotridecanol	Rabbit	Skin Irritation (OECD 404)	Non-irritant (Primary Irritation Index: 0.0)	[6]
Rabbit	Eye Irritation (OECD 405)	Not Available		
Isotridecanol, ethoxylated (1 to <2.5 EO)	Rabbit	Eye Irritation	Not irritating	[2][5]
Isotridecanol, ethoxylated (3 EO)	Rabbit	Skin Irritation (4h, semi- occlusive)	Not considered irritating	[5]
Rabbit	Eye Irritation	Severely irritating	[7]	
Isotridecanol, ethoxylated (6 EO)	Rabbit	Eye Irritation	Causes serious eye damage	[2]
Isotridecanol, propoxylated (Read-across)	Rabbit	Skin Irritation	Expected to be a slight to moderate irritant	
Rabbit	Eye Irritation	Expected to be an irritant		-

Note: Irritation potential for propoxylated derivatives is an estimation based on the properties of similar propylene glycol ethers.

Table 3: Skin Sensitization



Substance	Test Species	Test	Result	Reference(s)
Isotridecanol	Not Available	Not Specified	Not a sensitizer	
Isotridecanol, ethoxylated	Guinea Pig	Maximization Test	Not a skin sensitizer	[2][5]
Isotridecanol, propoxylated (Read-across)	Guinea Pig	Maximization Test	Not expected to be a skin sensitizer	

Note: The sensitization potential for propoxylated derivatives is an estimation based on the general properties of propylene glycol ethers.

Table 4: Mutagenicity

Substance	Test System	Test	Result	Reference(s)
Isotridecanol	Salmonella typhimurium	Ames Test (OECD 471)	Negative	[8]
Isotridecanol, ethoxylated	Not Specified	Not Specified	Not genotoxic	[5][9]
Isotridecanol, propoxylated (Read-across)	Salmonella typhimurium	Ames Test	Not expected to be mutagenic	

Note: The mutagenicity for propoxylated derivatives is an estimation based on the general properties of propylene glycol ethers.

Table 5: Reproductive and Developmental Toxicity



Substance	Test Species	Study Type	NOAEL	Reference(s)
Isotridecanol	Not Available	Not Specified	Data not available	
Alcohol Ethoxylates (similar to Isotridecanol, ethoxylates)	Rat	Two-generation study	250 mg/kg-day (Reproductive)	[5]
Rat	Two-year dietary study	50 mg/kg-day (Systemic)	[5]	
Isotridecanol, propoxylated (Read-across)	Rat	Reproductive/De velopmental	Not expected to cause reproductive or developmental toxicity	

Note: The reproductive and developmental toxicity for propoxylated derivatives is an estimation based on the general properties of propylene glycol ethers.

Experimental Protocols

Detailed methodologies for the key toxicological assays are described below, based on the referenced OECD guidelines.

Acute Dermal Toxicity (OECD Guideline 402)

The acute dermal toxicity test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

- Test Animals: Healthy, young adult albino rabbits are typically used.
- Procedure: A single dose of the test substance is applied to a small area of clipped, intact skin. The treated area is covered with a porous gauze dressing for a 24-hour exposure period.



- Observations: Animals are observed for mortality, signs of toxicity, and body weight changes for up to 14 days. A necropsy of all animals is performed at the end of the study.
- Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.[6]

- Test Animals: Albino rabbits are the preferred species.
- Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small patch of clipped skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour period.[10]
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] Reactions are scored using a standardized system (Draize scoring).[11]
- Draize Scoring System for Skin Irritation:
 - Erythema and Eschar Formation:
 - 0: No erythema
 - 1: Very slight erythema (barely perceptible)
 - 2: Well-defined erythema
 - 3: Moderate to severe erythema
 - 4: Severe erythema (beet redness) to eschar formation
 - Edema Formation:
 - 0: No edema



- 1: Very slight edema (barely perceptible)
- 2: Slight edema (edges of area well-defined by definite raising)
- 3: Moderate edema (raised approximately 1 mm)
- 4: Severe edema (raised more than 1 mm and extending beyond the area of exposure)
- Calculation of Primary Irritation Index (PII): The average erythema and edema scores at 24 and 72 hours are added together and divided by the number of observations to obtain the PII.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[12] [13]

- Test Animals: Albino rabbits are used.[14]
- Procedure: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the rabbit.[5] The other eye serves as a control.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[5] Ocular lesions are scored according to the Draize scoring system.[5]
- Draize Scoring System for Eye Irritation: Scores from 0 (no effect) to a maximum score are assigned for opacity and area of the cornea involved, iris lesions, and redness and chemosis of the conjunctiva.

Skin Sensitization (OECD Guideline 406)

This test determines the potential of a substance to cause an allergic contact dermatitis. The Guinea Pig Maximization Test (GPMT) is a common method.[15]

- Test Animals: Young adult guinea pigs are used.[16]
- Induction Phase:



- Intradermal Injections: The test substance is injected intradermally with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.
- Topical Application: One week later, the test substance is applied topically to the same area.[17]
- Challenge Phase: Two weeks after the induction, a non-irritating concentration of the test substance is applied topically to a naive site.[17]
- Observations: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.[16]
- Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to identify substances that can cause gene mutations.[7]

- Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that require a specific amino acid for growth are used.[7]
 [18]
- Procedure: The bacterial strains are exposed to the test substance with and without a
 metabolic activation system (S9 mix, which simulates mammalian metabolism). The bacteria
 are then plated on a medium lacking the required amino acid.
- Evaluation: A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have mutated and can now grow without the specific amino acid) compared to the control plates.

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides information on potential effects on male and female reproductive performance and on the development of the offspring.[3]



- Test Animals: Rats are typically used.[2][3]
- Procedure: The test substance is administered to both male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.
- Endpoints Evaluated:
 - Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating behavior, fertility, and organ weights.
 - Offspring: Number of live and dead pups, pup viability, body weight, and external abnormalities.[2]
- Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Signaling Pathways and Experimental Workflows Experimental Workflow for the Guinea Pig Maximization Test (GPMT)

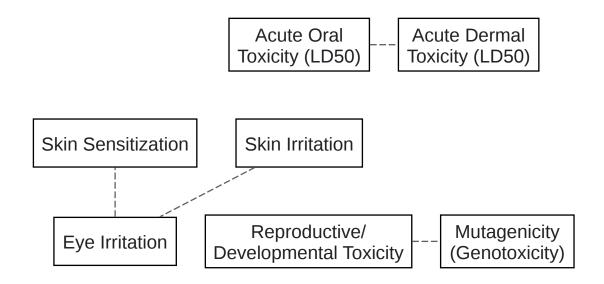


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Caption: Workflow of the Guinea Pig Maximization Test for skin sensitization.

Logical Relationship of Toxicity Endpoints





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Caption: Overview of key toxicological endpoints evaluated.

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